PP2 is a potent and selective inhibitor of Src family kinases (SFKs), a family of non-receptor tyrosine kinases involved in various cellular processes. [, , , , , , , , , , , , , , , , , , , , , , , ] It is widely used in scientific research to investigate the roles of SFKs in cell signaling pathways and disease pathogenesis. [, , , , , , , , , , , , , , , , , , , , , , , ]
KB Src 4 is classified as a small molecule inhibitor specifically targeting the c-Src kinase, a member of the Src family of non-receptor tyrosine kinases. It is identified by its Chemical Abstracts Service number 1380088-03-8. The compound was developed through systematic modifications of previously known inhibitors to enhance selectivity and potency against c-Src while minimizing effects on other kinases, such as c-Abl .
The synthesis of KB Src 4 involves several key steps that optimize its binding affinity and selectivity for the c-Src kinase. The synthetic route typically includes:
The final product exhibits a Ki value of 44 nM against c-Src, indicating its strong inhibitory potency .
KB Src 4 has a well-defined molecular structure characterized by specific functional groups that enhance its interaction with the c-Src kinase. The detailed structural formula includes:
The molecular formula for KB Src 4 is C₁₃H₁₄N₄O, and it has a molecular weight of approximately 242.28 g/mol. Its three-dimensional conformation allows for optimal interaction with the kinase's active site .
KB Src 4 primarily acts through competitive inhibition of the ATP-binding site on the c-Src kinase. The mechanism involves:
The compound has been shown to have minimal off-target effects on other kinases, such as c-Abl, even at higher concentrations (up to 125 μM) which further underscores its selectivity .
The mechanism by which KB Src 4 exerts its effects involves several biochemical processes:
Research indicates that KB Src 4 shows significant selectivity over other kinases within the Src family, which is essential for minimizing side effects in therapeutic applications .
The compound's physical properties make it suitable for in vitro studies as well as potential in vivo applications .
KB Src 4 is primarily utilized in research settings focusing on cancer biology. Its applications include:
KB SRC 4 (CAS# 1380088-03-8) is a synthetic small-molecule inhibitor with the empirical formula C₃₂H₂₃ClN₈ and a molecular weight of 555.03 g/mol [1] [3] [10]. Its structure integrates three pharmacophores:
The IUPAC name is 1-{3-[1-([1,1'-Biphenyl]-3-ylmethyl)-1H-1,2,3-triazol-5-yl]phenyl}-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine [6]. Key structural parameters include:
Table 1: Structural Parameters of KB SRC 4
Parameter | Value |
---|---|
Molecular Formula | C₃₂H₂₃ClN₈ |
Exact Mass | 554.173 g/mol |
Topological Polar Surface Area | 100.33 Ų |
Heavy Atom Count | 41 |
KB SRC 4 was developed via structure-activity relationship (SAR)-driven optimization to enhance c-Src specificity. Key design strategies included:
KB SRC 4 demonstrates sub-100 nM affinity for c-Src:
Table 3: Selectivity Profile Across Kinases
Kinase | Kd (nM) | Selectivity vs. c-Src |
---|---|---|
c-Src | 86 | 1-fold |
Lck | 160 | 1.9-fold lower |
Fgr | 240 | 2.8-fold lower |
c-Yes | 720 | 8.4-fold lower |
Lyn | 3,200 | 37-fold lower |
Hck | 4,400 | 51-fold lower |
Fyn | >40,000 | >465-fold lower |
Table 4: Nomenclature of KB SRC 4
Identifier Type | Name |
---|---|
Systematic IUPAC Name | 1-{3-[1-([1,1'-Biphenyl]-3-ylmethyl)-1H-1,2,3-triazol-5-yl]phenyl}-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Common Synonyms | KB SRC 4; KB SRC-4; c-Src-IN-4 |
CAS Number | 1380088-03-8 |
Chemical Registry | PubChem CID: 73349077 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: